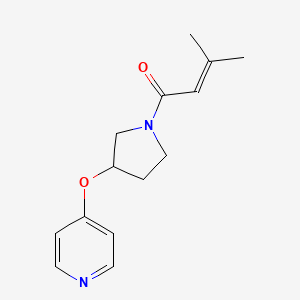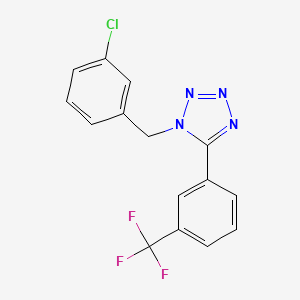
1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is substituted with a 3-chlorobenzyl group at the 1-position and a 3-(trifluoromethyl)phenyl group at the 5-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [3+2] cycloaddition reaction involving an azide and a nitrile . The 3-chlorobenzyl and 3-(trifluoromethyl)phenyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the tetrazole ring, with the 3-chlorobenzyl and 3-(trifluoromethyl)phenyl groups causing the molecule to be non-symmetric. The presence of the electronegative fluorine and chlorine atoms would make the molecule polar .Chemical Reactions Analysis
The tetrazole ring is known to participate in various chemical reactions, including substitution and addition reactions. The presence of the chlorobenzyl and trifluoromethylphenyl groups could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar tetrazole ring and the electronegative fluorine and chlorine atoms would likely make the compound polar and could influence its solubility in different solvents .Scientific Research Applications
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry
Tetrazoles are recognized for their diverse biological properties, acting as bioisosteres for the carboxylic acid group. This characteristic allows them to improve the lipophilicity, bioavailability, and reduce side effects of drugs. Tetrazole-containing compounds are utilized in treating diseases due to their pharmacokinetic profile and metabolic stability, offering antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities (Patowary, Deka, & Bharali, 2021).
Tetrazole Energetic Metal Complexes
Tetrazole energetic metal complexes (TEMCs) have emerged as subjects of interest due to their excellent performance and unique structural characteristics. The synthesis of TEMCs highlights a process with advantages such as fewer separation steps, mild reaction conditions, and high yield, though challenges remain in detailed structural and property studies. Systematic investigations into these complexes are recommended for the development of materials meeting specific requirements (Yin-chuan, 2011).
Tetrazole Derivatives in Heterocyclic Chemistry
Tetrazole derivatives are pivotal in the synthesis of various heterocyclic compounds, demonstrating significant reactivity and utility as building blocks for creating complex heterocycles. Their unique reactivity under mild conditions opens up avenues for generating diverse cynomethylene dyes and other versatile heterocyclic structures (Gomaa & Ali, 2020).
Applications in Antibacterial and Anti-inflammatory Agents
Tetrazole hybrids, specifically those modified with trifluoromethyl groups, show promise as anti-inflammatory and antibacterial agents. The location of the trifluoromethyl group significantly influences the activity profile of these compounds, making them valuable in developing new treatments with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4/c16-13-6-1-3-10(7-13)9-23-14(20-21-22-23)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHAEHFHGVQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)
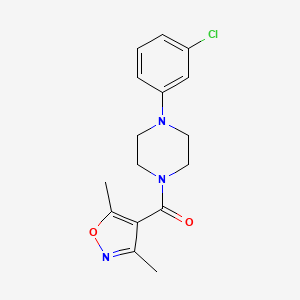
![1,3-Bis(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2477532.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)
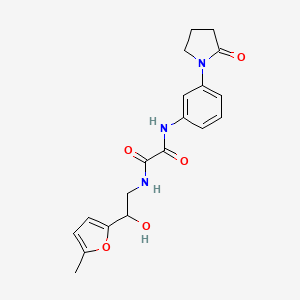
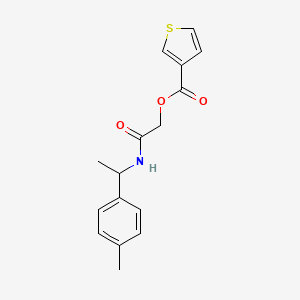
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
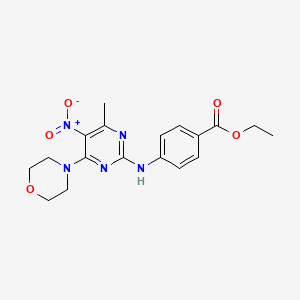
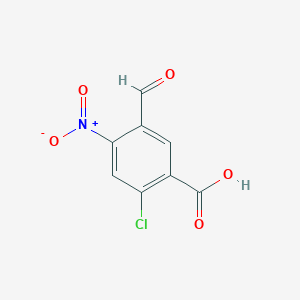
![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)
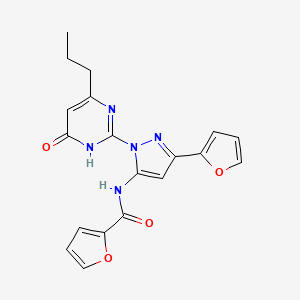

![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)
